![molecular formula C20H18FN5O3 B258581 1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione, commonly known as FMeCpMP, is a purine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
FMeCpMP exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. FMeCpMP has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
FMeCpMP has been shown to have various biochemical and physiological effects. Studies have shown that FMeCpMP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FMeCpMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). FMeCpMP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
实验室实验的优点和局限性
FMeCpMP has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and stability, which makes it suitable for use in various assays. FMeCpMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMeCpMP is its low solubility in water, which can make it challenging to administer in vivo. FMeCpMP is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
FMeCpMP has shown promising results in various scientific research applications, and several potential future directions can be explored. One of the significant areas of research is its potential as an anti-cancer agent. Further studies can be conducted to investigate the efficacy of FMeCpMP in various cancer types and its mechanism of action. FMeCpMP can also be studied for its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of FMeCpMP in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, FMeCpMP is a purine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. FMeCpMP has several potential future directions that can be explored, including its potential as an anti-cancer and anti-inflammatory agent. Further studies are needed to determine its safety and efficacy in humans.
合成方法
FMeCpMP has been synthesized using various methods, including the reaction of 4-fluorobenzylamine with 3,7-dimethylxanthine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Another method involves the reaction of 4-fluorobenzylamine with 2,6-dioxo-3,7-dimethylpurine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Both methods have been reported to yield FMeCpMP in good yields and purity.
科学研究应用
FMeCpMP has been studied for its potential in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that FMeCpMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMeCpMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that FMeCpMP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
属性
产品名称 |
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
|---|---|
分子式 |
C20H18FN5O3 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
InChI |
InChI=1S/C20H18FN5O3/c1-24-16-17(23-19(24)29-12-15-5-3-4-10-22-15)25(2)20(28)26(18(16)27)11-13-6-8-14(21)9-7-13/h3-10H,11-12H2,1-2H3 |
InChI 键 |
ZFFMLKWCAUDEBM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
规范 SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
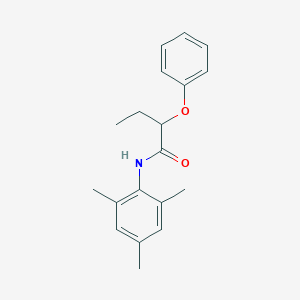
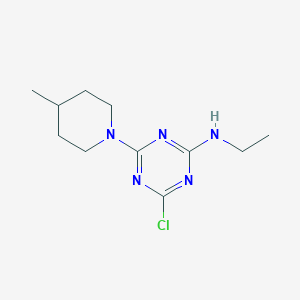
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
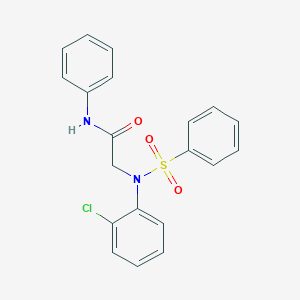
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
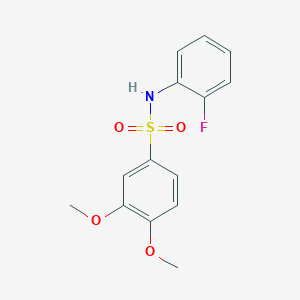
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
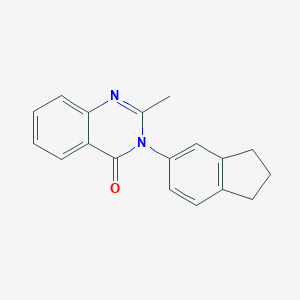
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)